

using 5-(2-hydroxyethyl)uracil as a PET imaging agent precursor

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Compound of Interest

Compound Name:	5-(2-Hydroxyethyl)pyrimidin-4(1H)-one
CAS No.:	19144-69-5
Cat. No.:	B579203

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Application Note: Radiosynthesis and Validation of 5-(2-[18F]Fluoroethyl)uracil ([18F]FEU)

Executive Summary

5-(2-hydroxyethyl)uracil (5-HEU) is a critical pyrimidine derivative used as the primary scaffold for synthesizing 5-(2-[18F]fluoroethyl)uracil ([18F]FEU). While 5-HEU itself is a stable metabolite of the chemotherapeutic agent 5-Fluorouracil (5-FU), its radiofluorinated counterpart, [18F]FEU, serves as a potent Positron Emission Tomography (PET) probe.

Key Applications:

- **DPD Enzyme Profiling:** [18F]FEU is a substrate for dihydropyrimidine dehydrogenase (DPD). Imaging its biodistribution allows for the non-invasive assessment of DPD expression in liver and tumor tissue, predicting 5-FU toxicity and efficacy (Theranostics).
- **Tumor Proliferation Imaging:** As a uracil analog, [18F]FEU tracks the thymidine salvage pathway, serving as a marker for cellular proliferation analogous to [18F]FLT but with distinct metabolic clearance properties.

This guide details the conversion of 5-HEU into a radiosynthetic precursor, the automated radiolabeling protocol, and the biological validation standards.

Chemical Strategy: From Scaffold to Precursor

Direct fluorination of 5-(2-hydroxyethyl)uracil is chemically inefficient due to the poor leaving group ability of the hydroxyl moiety and the competing nucleophilicity of the uracil ring nitrogens (N1 and N3). Therefore, a three-step modification is required to create a "Ready-for-Labeling" precursor.

Mechanism of Action

The synthesis relies on Nucleophilic Aliphatic Substitution (

)_N. The hydroxyl group of 5-HEU is converted into a sulfonate ester (Tosylate), and the ring nitrogens are protected (typically with BOC or MOM groups) to prevent N-alkylation during the radiolabeling step.

Protocol 1: Synthesis of the Precursor (Cold Chemistry)

Goal: Convert 5-(2-hydroxyethyl)uracil into N,N-di-Boc-5-(2-tosyloxyethyl)uracil.

Reagents Required:

- Starting Material: 5-(2-hydroxyethyl)uracil (5-HEU)
- Protecting Group: Di-tert-butyl dicarbonate ()
- Leaving Group Reagent: p-Toluenesulfonyl chloride (TsCl)
- Catalyst: 4-Dimethylaminopyridine (DMAP)
- Solvent: Dichloromethane (DCM) / Triethylamine (TEA)

Step-by-Step Workflow:

- N-Protection: Dissolve 5-HEU (1 eq) in dry DCM. Add TEA (3 eq) and DMAP (0.1 eq). Slowly add

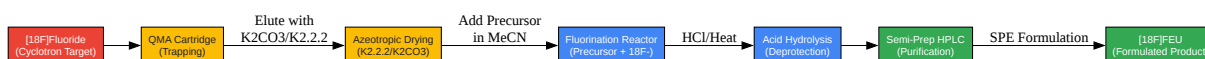
(2.5 eq) at 0°C. Stir at room temperature (RT) for 12 hours.

- Checkpoint: Verify formation of N,N-di-Boc-5-(2-hydroxyethyl)uracil via TLC (Shift in due to increased lipophilicity).
- Activation (Tosylation): To the reaction mixture (or isolated protected intermediate), add TsCl (1.2 eq) and additional TEA. Stir at RT for 4–6 hours.
- Purification: Quench with water, extract with DCM, and purify via silica gel flash chromatography (Hexane:Ethyl Acetate gradient).
 - Yield Target: >60%^{[1][2][3]}
 - Storage: Store at -20°C under Argon. This is your Precursor.

Radiosynthesis Protocol (Automated)

This protocol is designed for standard commercial synthesis modules (e.g., GE TRACERlab FX2 N, Synthra RNplus).

Diagram 1: Radiosynthetic Pathway



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Caption: Workflow for the automated conversion of the Tosylate precursor to [18F]FEU.

Protocol 2: Step-by-Step Radiolabeling

Reagents:

- Precursor: 5–10 mg of N,N-di-Boc-5-(2-tosyloxyethyl)uracil dissolved in 1 mL anhydrous Acetonitrile (MeCN).
- Phase Transfer Catalyst: Kryptofix 2.2.2 (K2.2.2) /

solution.[4]

- Deprotection Agent: 1M HCl or 4M HCl (depending on module timing).

Execution:

- Trapping: Trap aqueous [18F]Fluoride on a QMA carbonate cartridge.
- Elution: Elute into the reactor with K2.2.2/

solution (1.5 mL MeCN/Water).

- Drying: Azeotropically dry the fluoride at 95°C under Helium flow and vacuum (repeat x2 with anhydrous MeCN addition). Critical: Moisture inhibits the reaction.
- Labeling: Add the Precursor solution (in MeCN) to the dried reactor.
 - Condition: Heat to 100°C for 10 minutes (closed vessel).
- Deprotection (Hydrolysis):
 - Cool reactor to 60°C.
 - Add 1 mL of 1M HCl.
 - Heat to 110°C for 5 minutes. (This removes the BOC groups).
- Neutralization: Cool to 40°C and add 1 mL 1M NaOH and 1.5 mL HPLC buffer.
- Purification: Inject onto Semi-Prep HPLC.

Quality Control & Data Analysis

HPLC Method Parameters

To ensure the identity and purity of [18F]FEU, use the following conditions. 5-(2-hydroxyethyl)uracil (5-HEU) serves as the "Cold Standard" for retention time confirmation, as the fluoroethyl and hydroxyethyl analogs often co-elute or elute closely depending on the

column. Note: Ideally, use authentic non-radioactive 5-(2-fluoroethyl)uracil (FEU) as the standard.

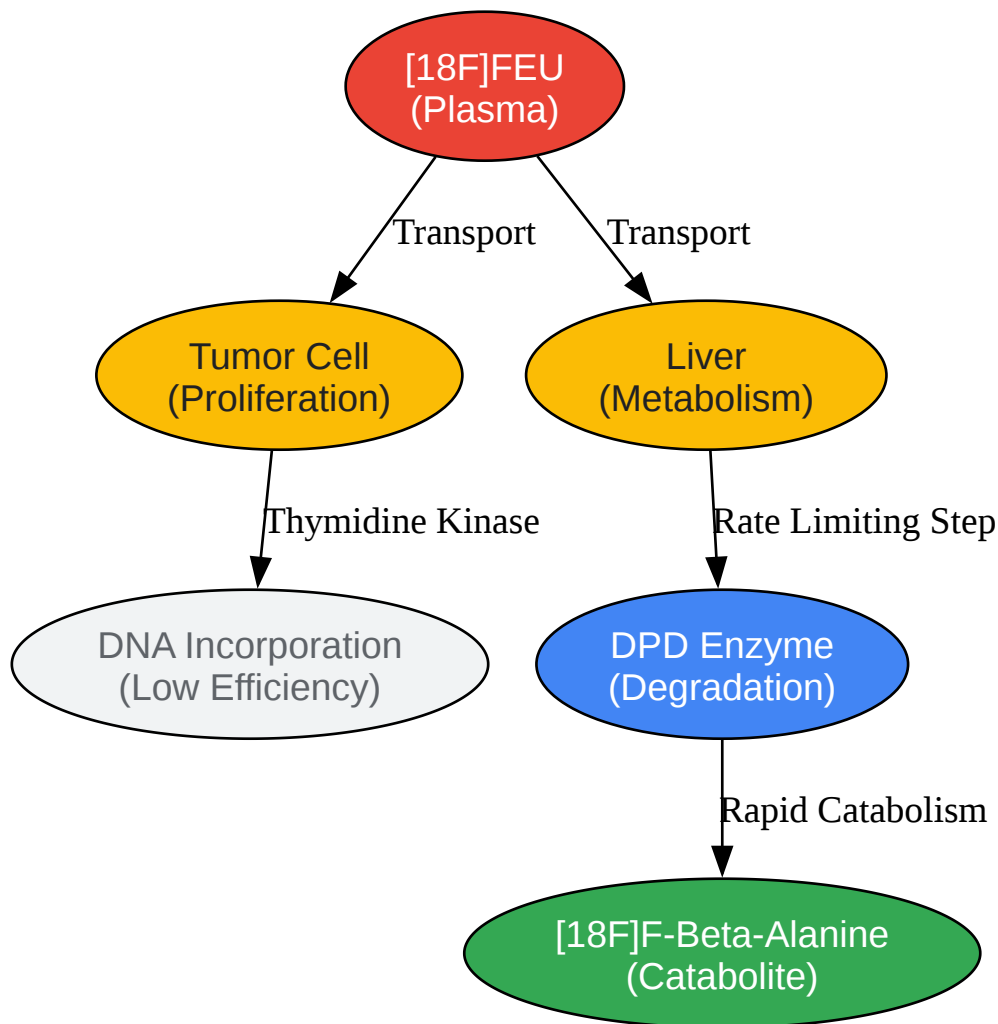
Parameter	Condition
Column	C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm)
Mobile Phase	95% Water (0.1% TFA) / 5% Acetonitrile (Isocratic)
Flow Rate	1.0 mL/min
Wavelength	267 nm (Uracil)
Detectors	UV and Gamma (Radiometric)
Retention Time	~5-8 min (FEU typically elutes slightly later than 5-HEU due to F vs OH lipophilicity)

QC Acceptance Criteria

- Radiochemical Purity: > 95%^[2]
- Chemical Purity: No significant UV peaks from precursor (Tosylate) or byproducts.
- pH: 5.0 – 8.0
- Residual Solvents: MeCN < 410 ppm (ICH guidelines).

Biological Application & Interpretation

Diagram 2: Biological Fate of [18F]FEU



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Caption: [18F]FEU is either salvaged for DNA synthesis (Tumor) or degraded by DPD (Liver) into metabolites.

Interpretation Guide

- DPD Profiling (Liver Uptake):
 - High liver retention of radioactivity typically indicates rapid catabolism of [18F]FEU into [18F]F-Beta-Alanine (FBAL) by DPD.
 - Clinical Insight: Patients with low liver uptake may have DPD deficiency, placing them at high risk for severe toxicity if treated with 5-FU/Capecitabine.

- Tumor Imaging:
 - Uptake in tumor lesions correlates with cell proliferation.[5]
 - differentiation: Unlike [18F]FDG (glucose metabolism), [18F]FEU is more specific to DNA synthesis machinery, potentially reducing false positives in inflammatory tissue.

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